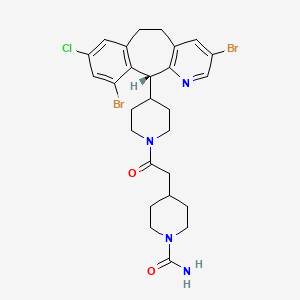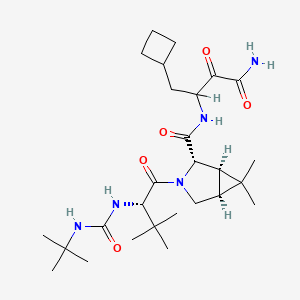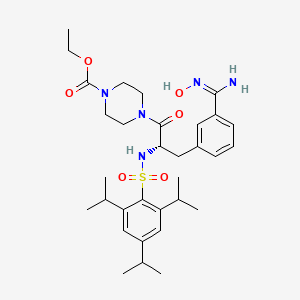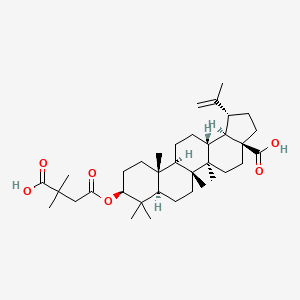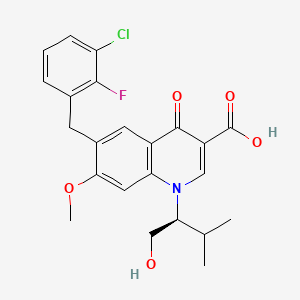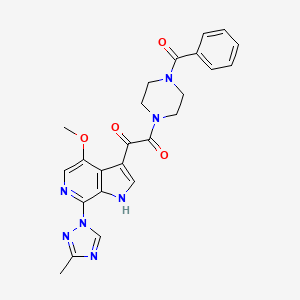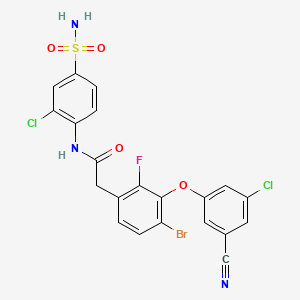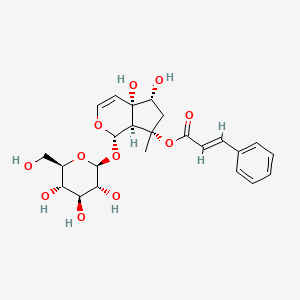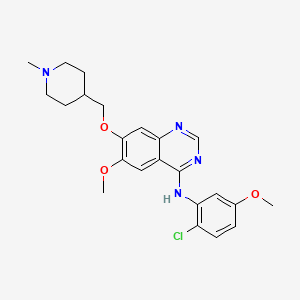
AZM475271
Descripción general
Descripción
AZM475271 es un inhibidor potente y selectivo de la familia Src de quinasas de tirosina. Se ha demostrado que tiene efectos inhibitorios significativos sobre la actividad de la quinasa Src, lo que lo convierte en un compuesto valioso en la investigación y el tratamiento del cáncer. El compuesto es conocido por su alta especificidad y eficacia en la diana de las quinasas Src, que están involucradas en diversos procesos celulares como la proliferación, la migración y la supervivencia .
Aplicaciones Científicas De Investigación
AZM475271 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un compuesto de herramienta para estudiar la inhibición de las quinasas Src y su papel en diversas vías químicas.
Biología: Se emplea en estudios celulares para investigar los efectos de la inhibición de la quinasa Src sobre la proliferación celular, la migración y la supervivencia.
Medicina: Se explora como un posible agente terapéutico para el tratamiento de cánceres que sobreexpresan las quinasas Src, como el cáncer de páncreas, de mama y de colon.
Industria: Se utiliza en el desarrollo de nuevas terapias contra el cáncer y como compuesto de referencia en el descubrimiento y desarrollo de fármacos
Análisis Bioquímico
Biochemical Properties
AZM475271 has been shown to inhibit Src tyrosine kinase activity in a dose-dependent manner . It interacts with Src kinase, a protein involved in various cellular processes such as cell proliferation, differentiation, and survival . The nature of this interaction involves the inhibition of the kinase activity of Src, thereby disrupting the downstream signaling processes .
Cellular Effects
This compound has demonstrated significant effects on various types of cells. In human pancreatic carcinoma cells, it has been shown to reduce cell proliferation and increase apoptotic endothelial cells . It also significantly inhibits the migration of human umbilical vein endothelial cells . Furthermore, this compound has been shown to suppress tumor growth and metastasis in vitro and in vivo .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of Src kinase activity. This inhibition disrupts the phosphorylation of c-src, lck, and c-yes, thereby suppressing Src-dependent cellular signaling events . It also prevents survival signaling from VEGF and EGF receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. For instance, in human pancreatic carcinoma cells, a significant reduction in cell proliferation and an increase in apoptotic endothelial cells were observed following treatment with this compound .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, in nude mice orthotopically xenografted with human pancreatic carcinoma cells, treatment with this compound reduced the primary pancreatic tumor volume by approximately 40% .
Metabolic Pathways
Given its role as a Src kinase inhibitor, it is likely to impact pathways involving Src kinase and its downstream targets .
Transport and Distribution
Given its role as a Src kinase inhibitor, it is likely to be distributed wherever Src kinase is present within the cell .
Subcellular Localization
Given its role as a Src kinase inhibitor, it is likely to be localized wherever Src kinase is present within the cell .
Métodos De Preparación
La síntesis de AZM475271 implica varios pasos, incluida la formación de intermedios clave y las reacciones de acoplamiento finalesLas condiciones de reacción a menudo implican el uso de disolventes orgánicos, catalizadores y temperaturas controladas para lograr altos rendimientos y pureza .
Los métodos de producción industrial para this compound pueden implicar síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar la coherencia y la eficiencia. El compuesto generalmente se purifica mediante técnicas de cristalización o cromatografía para obtener los niveles de pureza deseados .
Análisis De Reacciones Químicas
AZM475271 se somete a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales en el compuesto.
Sustitución: this compound puede sufrir reacciones de sustitución donde los sustituyentes específicos se reemplazan con otros grupos funcionales.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .
Mecanismo De Acción
AZM475271 ejerce sus efectos inhibiendo selectivamente la actividad de las quinasas Src. Se une al sitio de unión al ATP del dominio quinasa, evitando la fosforilación de las dianas aguas abajo. Esta inhibición interrumpe las vías de señalización clave involucradas en la proliferación celular, la migración y la supervivencia, lo que lleva a una reducción del crecimiento tumoral y la metástasis. Los objetivos moleculares de this compound incluyen c-Src, Lck y c-Yes, entre otros .
Comparación Con Compuestos Similares
AZM475271 es único en su alta especificidad y potencia como inhibidor de la quinasa Src. Los compuestos similares incluyen:
Dasatinib: Otro inhibidor de la quinasa Src con actividad más amplia contra múltiples quinasas.
Bosutinib: Un inhibidor dual de la quinasa Src/Abl con aplicaciones en el tratamiento del cáncer.
Saracatinib: Un inhibidor selectivo de la quinasa Src con posibles usos terapéuticos en el cáncer y otras enfermedades.
En comparación con estos compuestos, this compound ofrece una inhibición más selectiva de las quinasas Src, lo que lo convierte en una herramienta valiosa en la investigación y las posibles aplicaciones terapéuticas .
Propiedades
IUPAC Name |
N-(2-chloro-5-methoxyphenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClN4O3/c1-28-8-6-15(7-9-28)13-31-22-12-19-17(11-21(22)30-3)23(26-14-25-19)27-20-10-16(29-2)4-5-18(20)24/h4-5,10-12,14-15H,6-9,13H2,1-3H3,(H,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOXAFXHRJYEIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=CC(=C4)OC)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197222 | |
| Record name | M-475271 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
476159-98-5 | |
| Record name | M-475271 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0476159985 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | M-475271 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | M475271 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | M-475271 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0361Z8214O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


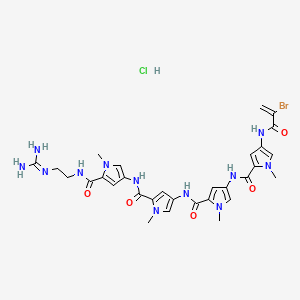

![2-[[4-[(2-Amino-3-sulfanylpropyl)amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid](/img/structure/B1684560.png)
